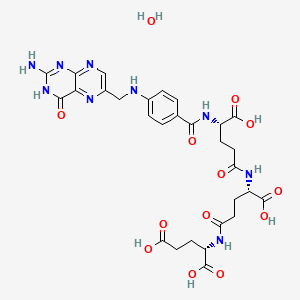

Pteropterin monohydrate

説明

特性

CAS番号 |

6164-84-7 |

|---|---|

分子式 |

C29H35N9O13 |

分子量 |

717.6 g/mol |

IUPAC名 |

(2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid;hydrate |

InChI |

InChI=1S/C29H33N9O12.H2O/c30-29-37-23-22(25(44)38-29)33-15(12-32-23)11-31-14-3-1-13(2-4-14)24(43)36-18(28(49)50)6-9-20(40)34-16(26(45)46)5-8-19(39)35-17(27(47)48)7-10-21(41)42;/h1-4,12,16-18,31H,5-11H2,(H,34,40)(H,35,39)(H,36,43)(H,41,42)(H,45,46)(H,47,48)(H,49,50)(H3,30,32,37,38,44);1H2/t16-,17-,18-;/m0./s1 |

InChIキー |

ILEFWSCMCKEENJ-UVJOBNTFSA-N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Pteropterin monohydrate; Pteropterin, hydrate; |

製品の起源 |

United States |

Foundational & Exploratory

Pteropterin Monohydrate: A Technical Guide to its Discovery, Isolation, and Characterization from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteropterin, chemically known as pteroyl-L-glutamyl-γ-L-glutamyl-γ-L-glutamic acid, is a naturally occurring polyglutamated form of folic acid. Unlike the similarly named pterin (B48896) pigments first discovered in insect wings, pteropterin is a vital coenzyme involved in one-carbon metabolism. This technical guide provides a comprehensive overview of the discovery and isolation of pteropterin monohydrate from natural sources, with a focus on detailed experimental protocols and quantitative data. It is intended to serve as a valuable resource for researchers in natural product chemistry, biochemistry, and drug development who are interested in the study and utilization of folate polyglutamates.

Introduction: From Pterin Pigments to a Folic Acid Coenzyme

The term "pterin" originates from the Greek word "pteron" (wing), first used to describe the pigments isolated from butterfly wings by F.G. Hopkins in 1889[1]. These compounds, such as xanthopterin (B1683600) and leucopterin, are responsible for the vibrant colors of many insects[1][2]. However, the compound now known as pteropterin belongs to a different class of molecules: the folates.

The discovery of folic acid and its derivatives was driven by research into nutritional deficiencies that cause anemia[3][4]. It was found that in many biological systems, folic acid exists as polyglutamates, where multiple glutamic acid residues are attached to the pteroic acid core[5]. Pteropterin is the triglutamate form of folic acid and plays a crucial role as a coenzyme in the transfer of one-carbon units, which is essential for the biosynthesis of nucleotides and certain amino acids[5].

This guide will focus on the natural sources, isolation, and characterization of pteropterin, clarifying its distinct identity from the pterin pigments and detailing the methodologies for its study.

Natural Sources of Pteropterin

Pteropterin, as a folate polyglutamate, is found in a variety of natural sources, primarily microorganisms and to some extent in insects. Bacteria and yeast are known to synthesize a range of folate polyglutamates[2][6][7]. While insects do contain folates, the specific distribution and abundance of the triglutamate form (pteropterin) can vary[8][9][10][11].

For the purpose of isolation, bacterial cultures known to produce significant amounts of folate polyglutamates are often the preferred source. Species of Lactobacillus and Corynebacterium have been studied for their ability to synthesize these compounds[2][12].

Isolation and Purification of this compound

The isolation of this compound from natural sources is a multi-step process that requires careful handling to prevent degradation of the molecule. The following protocol is a generalized methodology based on established techniques for the extraction and purification of folate polyglutamates from bacterial cultures.

Experimental Workflow

Caption: General workflow for the isolation and purification of this compound.

Detailed Experimental Protocols

Protocol 1: Extraction of Folate Polyglutamates from Bacterial Cells

-

Cell Culture and Harvest:

-

Cultivate a suitable bacterial strain (e.g., Lactobacillus casei) in a folate-free medium supplemented with p-aminobenzoic acid to promote folate synthesis.

-

Harvest the cells in the late logarithmic growth phase by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

-

Wash the cell pellet with a cold phosphate (B84403) buffer and resuspend in the extraction buffer.

-

-

Extraction:

-

Prepare an extraction buffer consisting of 100 mM ammonium (B1175870) acetate, 1% (w/v) ascorbic acid, and 0.2% (v/v) 2-mercaptoethanol, with the pH adjusted to 7.8[13]. The antioxidants are crucial to prevent the oxidative degradation of reduced folates.

-

Homogenize the cell suspension using a sonicator or a bead beater.

-

Immediately after homogenization, heat the mixture in a boiling water bath for 10-15 minutes to denature folate-binding proteins and enzymes that could degrade the target compound[6][13].

-

Cool the extract rapidly on ice and then centrifuge at high speed (e.g., 12,000 x g for 20 minutes at 4°C) to pellet cell debris.

-

Collect the supernatant, which contains the crude folate extract.

-

Protocol 2: Purification by Solid Phase and High-Performance Liquid Chromatography

-

Solid Phase Extraction (SPE):

-

Use an anion exchange SPE cartridge to concentrate the folates from the crude extract[14].

-

Condition the cartridge according to the manufacturer's instructions.

-

Load the crude extract onto the cartridge.

-

Wash the cartridge with a low-ionic-strength buffer to remove unbound impurities.

-

Elute the bound folates with a high-ionic-strength buffer or a buffer with a different pH.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the folate-containing fraction from SPE using preparative reverse-phase HPLC[15].

-

A C18 column is commonly used for the separation of folate derivatives.

-

The mobile phase typically consists of a gradient of an aqueous buffer (e.g., potassium phosphate or formic acid) and an organic solvent like acetonitrile (B52724) or methanol[14][15].

-

Monitor the elution profile using a UV detector, typically at wavelengths around 280 nm and 350 nm where folates exhibit absorbance.

-

Collect the fractions corresponding to the peak of pteropterin.

-

-

Final Steps:

-

Pool the pure fractions of pteropterin.

-

Remove the organic solvent under reduced pressure.

-

Lyophilize the aqueous solution to obtain pteropterin as a solid. The presence of water during lyophilization can lead to the formation of the monohydrate.

-

Characterization of this compound

The identity and purity of the isolated this compound can be confirmed using a combination of spectroscopic and spectrometric techniques.

Spectroscopic and Spectrometric Data

| Technique | Expected Observations for Pteropterin |

| UV-Visible Spectroscopy | In neutral or acidic solution, expect absorption maxima around 280 nm and 350 nm, characteristic of the pterin ring system[16]. |

| Mass Spectrometry (MS) | The exact mass of pteropterin (C29H33N9O12) is 699.2249. Electrospray ionization (ESI) in positive or negative mode can be used to determine the molecular weight[14]. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra will show characteristic signals for the pterin ring, the p-aminobenzoyl moiety, and the three glutamic acid residues. The spectra will be more complex than that of folic acid due to the additional glutamate (B1630785) units[17][18]. |

Enzymatic Hydrolysis for Structural Confirmation

To confirm the polyglutamate structure, the isolated compound can be treated with a γ-glutamyl hydrolase (conjugase)[6][19][20]. This enzyme specifically cleaves the γ-glutamyl linkages, converting pteropterin into pteroylmonoglutamic acid (folic acid). The resulting product can be identified by co-chromatography with a folic acid standard.

Biological Role and Signaling

Pteropterin, as a folate polyglutamate, is a critical coenzyme in one-carbon metabolism. The polyglutamate tail is essential for the cellular retention of folates and for the binding affinity to enzymes involved in this pathway.

One-Carbon Metabolism Pathway

Caption: Role of pteropterin (as a tetrahydrofolate polyglutamate) in one-carbon metabolism.

In its reduced form, tetrahydrofolate polyglutamate (including the triglutamate, pteropterin), accepts one-carbon units from donors like serine. These one-carbon units, carried as methyl, methylene, or formyl groups, are then used in key biosynthetic pathways, including the synthesis of thymidylate (a DNA precursor), purines (for DNA and RNA), and the regeneration of methionine.

Conclusion

This compound, a triglutamate form of folic acid, is a vital coenzyme with a rich history intertwined with the discovery of B vitamins. Its isolation from natural sources, particularly microorganisms, requires a systematic approach involving careful extraction to prevent degradation and multi-step chromatographic purification. The characterization of this molecule relies on a combination of modern spectroscopic techniques and classical enzymatic methods. A thorough understanding of the isolation and biological function of pteropterin is essential for researchers exploring folate metabolism, microbial biosynthesis, and the development of new therapeutic agents.

References

- 1. Comprehensive profiling of folates across polyglutamylation and one-carbon states - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbiologyresearch.org [microbiologyresearch.org]

- 3. karger.com [karger.com]

- 4. A history of the isolation and identification of folic acid (folate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pteroylpolyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oaepublishstorage.blob.core.windows.net [oaepublishstorage.blob.core.windows.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Folate contents in insects as promising food components quantified by stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Folic acid and the growth of insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Involvement of Microbiota in Insect Physiology: Focus on B Vitamins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Optimized Extraction and Characterization of Folates From Date Palm Fruits and Their Tracking During Fruits Wine Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simultaneous measurement of folate cycle intermediates in different biological matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High-performance liquid chromatographic separation of physiological folate monoglutamate compounds. Investigation of absorption and conversion of pteroylglutamic acid in the small intestine of the rat in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. mdpi.com [mdpi.com]

- 18. An atomic resolution description of folic acid using solid state NMR measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Studies on the enzymatic hydrolysis of polyglutamyl folates by chicken liver folyl poly-gamma-glutamyl carboxypeptidase. I. Intracellular localization, purification and partial characterization of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Studies on the enzymatic hydrolysis of polyglutamyl folates by chicken liver folyl poly-gamma-glutamyl carboxypeptidase. II. Structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Pteropterin Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteropterin, a polyglutamated derivative of folic acid, plays a role in one-carbon metabolism, crucial for the biosynthesis of nucleotides and amino acids. Understanding its biosynthetic pathway is essential for research in cancer biology, antimicrobial drug development, and nutritional science. This technical guide provides a detailed overview of the enzymatic cascade leading to the synthesis of pteropterin, with a focus on the core chemical transformations and the enzymes that catalyze them. Quantitative data from relevant studies are summarized, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz are included to illustrate the metabolic pathway and experimental workflows.

Introduction

Pteropterin, chemically known as N-[N-[N-[4-[[(2-Amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-γ-glutamyl]-L-γ-glutamyl]-L-glutamic acid, is a naturally occurring pteridine (B1203161) derivative.[1] It is structurally analogous to folic acid but possesses a triglutamate side chain instead of a single glutamate (B1630785) residue.[2] This polyglutamylation is critical for its biological activity and intracellular retention. Pteropterin monohydrate refers to the crystalline form of the molecule that incorporates one molecule of water. The biosynthesis of pteropterin follows the general pathway of folate synthesis, with additional enzymatic steps for the extension of the glutamate chain. This guide will dissect this pathway, starting from the synthesis of the pterin (B48896) core to the final polyglutamylation steps.

The Biosynthetic Pathway of Pteropterin

The de novo synthesis of pteropterin can be conceptually divided into three main stages:

-

Formation of the Pterin Core: Synthesis of 7,8-dihydropterin (B103510) from guanosine (B1672433) triphosphate (GTP).

-

Formation of the Pteroic Acid Core: Condensation of the pterin moiety with para-aminobenzoic acid (pABA).

-

Glutamylation: Sequential addition of glutamate residues to form the final pteropterin molecule.

Stage 1: Formation of the Pterin Core

The biosynthesis of all pteridines, including the pterin core of pteropterin, begins with GTP.[3] This multi-step process is catalyzed by a series of enzymes, with GTP cyclohydrolase I being the first and rate-limiting enzyme.

-

Step 1: GTP to 7,8-Dihydroneopterin (B1664191) Triphosphate. GTP cyclohydrolase I (GCH1) catalyzes the complex rearrangement and ring expansion of GTP to form 7,8-dihydroneopterin triphosphate.[4][5]

-

Step 2: 7,8-Dihydroneopterin Triphosphate to 6-Hydroxymethyl-7,8-dihydropterin (B3263101). 6-Pyruvoyl-tetrahydropterin synthase (PTPS) then converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyl-tetrahydropterin. Subsequently, sepiapterin (B94604) reductase can reduce this intermediate to 6-hydroxymethyl-7,8-dihydropterin.

-

Step 3: 6-Hydroxymethyl-7,8-dihydropterin to 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate. The pterin precursor is then pyrophosphorylated by dihydropteroate (B1496061) synthase (DHPS), which possesses pyrophosphokinase activity in many organisms, to form 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

Stage 2: Formation of the Pteroic Acid Core

-

Step 4: Condensation with p-Aminobenzoic Acid (pABA). Dihydropteroate synthase (DHPS) catalyzes the condensation of DHPPP with pABA to form 7,8-dihydropteroate.[2] This step is a critical branch point, committing the pterin intermediate to the folate biosynthetic pathway.

Stage 3: Glutamylation

-

Step 5: First Glutamylation. Dihydrofolate synthase (DHFS) adds the first L-glutamate residue to 7,8-dihydropteroate in an ATP-dependent reaction, forming 7,8-dihydrofolate (DHF).[2][6]

-

Step 6 & 7: Polyglutamylation. Folylpolyglutamate synthetase (FPGS) sequentially adds two additional L-glutamate residues to DHF.[4] This enzyme catalyzes the formation of a γ-glutamyl peptide bond, resulting in the formation of pteroyl-di-γ-glutamate and finally pteroyl-tri-γ-glutamate, which is pteropterin. In some organisms, DHFS and FPGS activities are carried out by a single bifunctional enzyme.[2][7]

The final pteropterin molecule is then typically reduced to its active tetrahydro form by dihydrofolate reductase (DHFR).

Quantitative Data

Quantitative data for the specific enzymes and intermediates in the pteropterin biosynthetic pathway are often studied in the broader context of folate metabolism. The following table summarizes key kinetic parameters for the enzymes involved.

| Enzyme | Substrate(s) | Product(s) | Km (µM) | kcat (s-1) | Organism | Reference |

| GTP Cyclohydrolase I | GTP | 7,8-Dihydroneopterin triphosphate | 1.5 - 100 | 0.02 - 1.5 | E. coli, Human | [4] |

| Dihydropteroate Synthase (DHPS) | DHPPP, pABA | 7,8-Dihydropteroate | DHPPP: 1-10pABA: 0.1-5 | 0.1 - 10 | E. coli, S. aureus | [2] |

| Dihydrofolate Synthase (DHFS) | 7,8-Dihydropteroate, L-Glutamate, ATP | 7,8-Dihydrofolate | Dihydropteroate: 0.5-5L-Glutamate: 50-500ATP: 10-100 | 0.1 - 5 | E. coli | [6] |

| Folylpolyglutamate Synthetase (FPGS) | Tetrahydrofolate, L-Glutamate, ATP | Tetrahydrofolylpolyglutamate | Tetrahydrofolate: 1-20L-Glutamate: 100-1000ATP: 20-200 | 0.01 - 1 | Human, E. coli | [4][7] |

Note: The kinetic parameters can vary significantly depending on the organism, assay conditions, and the specific folate substrate used (mono- or polyglutamated).

Experimental Protocols

Assay for Dihydropteroate Synthase (DHPS) Activity

This protocol is based on the spectrophotometric measurement of the formation of 7,8-dihydropteroate.

Materials:

-

Enzyme: Purified DHPS

-

Substrates: 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), p-Aminobenzoic acid (pABA)

-

Buffer: 100 mM Tris-HCl, pH 8.5, containing 10 mM MgCl2 and 5 mM DTT

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.5), 10 mM MgCl2, 5 mM DTT, 100 µM pABA, and 50 µM DHPPP in a final volume of 1 ml.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a known amount of purified DHPS enzyme.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of 7,8-dihydropteroate.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of 7,8-dihydropteroate.

Assay for Folylpolyglutamate Synthetase (FPGS) Activity

This protocol utilizes radiolabeled L-[3H]glutamate to measure its incorporation into a folate substrate.

Materials:

-

Enzyme: Purified FPGS

-

Substrates: Tetrahydrofolate (or another suitable folate substrate), L-[3H]glutamate, ATP

-

Buffer: 100 mM Tris-HCl, pH 8.5, containing 20 mM KCl, 10 mM MgCl2, and 5 mM DTT

-

DEAE-cellulose filter discs

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.5), 20 mM KCl, 10 mM MgCl2, 5 mM DTT, 5 mM ATP, 500 µM tetrahydrofolate, and 1 mM L-[3H]glutamate (with a specific activity of ~1 Ci/mmol) in a final volume of 100 µl.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a known amount of purified FPGS enzyme.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 10 µl of 1 M HCl.

-

Spot an aliquot of the reaction mixture onto a DEAE-cellulose filter disc.

-

Wash the filter discs three times with 50 mM sodium phosphate (B84403) buffer, pH 7.0, to remove unincorporated L-[3H]glutamate.

-

Dry the filter discs and measure the radioactivity using a scintillation counter.

-

Calculate the amount of incorporated glutamate based on the specific activity of the L-[3H]glutamate.

Visualizations

The following diagrams illustrate the biosynthetic pathway of pteropterin and a general experimental workflow for studying this pathway.

Caption: Biosynthetic pathway of Pteropterin from GTP.

Caption: General workflow for enzymatic studies of Pteropterin biosynthesis.

Conclusion

The biosynthesis of this compound is a fundamental metabolic pathway that integrates pterin synthesis, folate production, and polyglutamylation. A thorough understanding of the enzymes involved, their kinetics, and the methods to study them is crucial for advancing research in related fields. This technical guide provides a foundational overview to support researchers, scientists, and drug development professionals in their endeavors to explore the intricacies of pteropterin metabolism and its implications for human health and disease. Further research is warranted to elucidate the specific regulatory mechanisms governing pteropterin levels in different organisms and tissues.

References

- 1. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterisation of the bifunctional dihydrofolate synthase–folylpolyglutamate synthase from Plasmodium falciparum; a potential novel target for antimalarial antifolate inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. Enzymes involved in folate metabolism and its implication for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pteroylpolyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dihydrofolate synthase - Wikipedia [en.wikipedia.org]

- 7. uniprot.org [uniprot.org]

Pteropterin Monohydrate: A Technical Guide to Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteropterin, a polyglutamated derivative of folic acid, plays a significant role in folate metabolism. Understanding its precise chemical structure and stereochemistry is crucial for elucidating its biological functions and for the rational design of therapeutic agents that target folate pathways. This technical guide provides a comprehensive overview of the chemical structure and stereochemical nature of Pteropterin monohydrate. Due to the limited availability of direct crystallographic data for this compound, this guide leverages structural data from its closely related analogue, folic acid dihydrate, to provide a detailed quantitative analysis. Furthermore, it outlines standardized experimental protocols for the structural characterization of such molecules and presents logical workflows for these analytical processes.

Chemical Structure of this compound

Pteropterin is a complex organic molecule composed of a pteridine (B1203161) ring system, a p-aminobenzoic acid (PABA) moiety, and three L-glutamic acid residues linked by gamma-peptide bonds. The monohydrate form incorporates one molecule of water into its structure.

The fundamental structure consists of:

-

A Pteridine Moiety: A bicyclic heteroaromatic system comprising a pyrimidine (B1678525) ring fused to a pyrazine (B50134) ring. Specifically, it is a 2-amino-4-oxo-1,4-dihydropteridine.

-

A p-Aminobenzoyl Glutamate (B1630785) Moiety: The pteridine ring is linked via a methylene (B1212753) bridge at its 6-position to the amino group of p-aminobenzoic acid. This is, in turn, amide-linked to the amino group of the first L-glutamic acid residue.

-

A Tri-L-glutamate Tail: Two additional L-glutamic acid residues are sequentially linked via peptide bonds between the gamma-carboxyl group of the preceding glutamate and the alpha-amino group of the subsequent one.

The systematic IUPAC name for Pteropterin is (2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid[1]. The molecular formula for the anhydrous form is C₂₉H₃₃N₉O₁₂ and for the monohydrate is C₂₉H₃₅N₉O₁₃[2].

Quantitative Structural Data

Direct single-crystal X-ray diffraction data for this compound is not publicly available. However, the crystal structure of folic acid dihydrate, which shares the same core pteridine and p-aminobenzoyl glutamate structure, provides valuable insights into the expected bond lengths and angles of the core structure of Pteropterin. The crystal structure of folic acid dihydrate has been determined by X-ray diffraction[3]. It crystallizes in the space group P2₁2₁2₁ with Z = 4[4]. The molecule adopts an extended conformation where the pteridine ring is in the keto form[3].

The following table summarizes the unit cell parameters for folic acid dihydrate as a reference for the core structure of Pteropterin.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 7.2758 Å[4] |

| b | 8.6322 Å[4] |

| c | 32.4172 Å[4] |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 2036.0 ų[4] |

| Z | 4 |

Stereochemistry of this compound

The stereochemistry of Pteropterin is defined by the chiral centers present in the three L-glutamic acid residues. The IUPAC name explicitly denotes the (S)-configuration at the alpha-carbon of each of the three glutamic acid units[1]. This is consistent with the common biological incorporation of the L-enantiomer of amino acids.

The key stereochemical features are:

-

(2S)-configuration: The first glutamic acid residue directly attached to the p-aminobenzoyl group has the (S) configuration at its alpha-carbon.

-

L-gamma-glutamyl linkages: The subsequent two glutamic acid residues are also of the L-configuration, corresponding to an (S)-configuration at their respective alpha-carbons. They are linked via gamma-peptide bonds.

The presence of these specific stereoisomers is critical for its recognition and processing by enzymes in biological systems.

Experimental Protocols for Structural Determination

The definitive determination of the chemical structure and stereochemistry of a molecule like this compound relies on a combination of spectroscopic and crystallographic techniques.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional atomic structure of a crystalline compound.

Methodology:

-

Crystallization: High-purity this compound is dissolved in a suitable solvent or solvent system. Crystals are grown using techniques such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling of a saturated solution. The goal is to obtain single crystals of sufficient size (typically >20 µm) and quality[5].

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryo-loop and flash-cooling in a stream of liquid nitrogen to minimize radiation damage.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays (e.g., from a Mo or Cu source) is directed at the crystal[5]. The crystal is rotated, and the diffraction pattern of X-rays is recorded on a detector.

-

Data Processing: The intensities and positions of the diffracted spots are measured. This data is used to determine the unit cell dimensions and space group of the crystal.

-

Structure Solution and Refinement: The phase problem is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to yield the final structure, including atomic coordinates, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms in a molecule, particularly in solution. For a molecule like Pteropterin, ¹H, ¹³C, and ¹⁵N NMR would be highly informative.

Methodology:

-

Sample Preparation: A small amount (typically a few milligrams) of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with appropriate pH adjustment).

-

¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to identify the chemical shifts and coupling constants of the hydrogen atoms, providing information about their local electronic environment and neighboring protons.

-

¹³C NMR: A one-dimensional carbon-13 NMR spectrum, often proton-decoupled, is acquired to identify the chemical shifts of the carbon atoms.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, revealing which protons are connected through bonds.

-

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the molecular structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the solution-state conformation and stereochemistry of the molecule.

-

-

Data Analysis: The chemical shifts, coupling constants, and cross-peaks from the various NMR spectra are analyzed to assign all proton and carbon signals and to deduce the complete chemical structure and relative stereochemistry.

Visualizations

Logical Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the determination of the chemical structure and stereochemistry of a small molecule like this compound.

Role of Pteropterin in Folate Metabolism

Pteropterin, as a polyglutamated folate, is a key intermediate in the folate metabolic pathway. This pathway is essential for one-carbon transfers required for the synthesis of nucleotides and for the methylation of various substrates.

References

- 1. Folate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nutripath.com.au [nutripath.com.au]

- 3. Folic acid: crystal structure and implications for enzyme binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

Pteropterin Monohydrate: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteropterin, also known as pteroyl-γ-glutamyl-γ-glutamylglutamic acid or Teropterin, is a folate analog characterized by the presence of three glutamic acid residues in its structure.[1] As an antimetabolite, it has been investigated for its potential antineoplastic properties, functioning through the inhibition of folate-dependent enzymes.[1][2] This technical guide provides an in-depth overview of the known physical and chemical properties of Pteropterin, with a focus on its monohydrate form where data is available. The information presented herein is intended to support research and development activities involving this compound.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of Pteropterin. It is important to note that while the monohydrate is a common form, much of the publicly available quantitative data does not specify the hydration state and may refer to the anhydrous form.

Table 1: General and Chemical Properties of Pteropterin

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid | [1] |

| Synonyms | Pteroyl-γ-glutamyl-γ-glutamylglutamic acid, Pteroyltriglutamic acid, PTGA, Teropterin | [1] |

| Molecular Formula | C29H35N9O13 (monohydrate) | [3] |

| C29H33N9O12 (anhydrous) | [4] | |

| Molecular Weight | 717.64 g/mol (monohydrate) | [3] |

| 699.63 g/mol (anhydrous) | [4][5] | |

| CAS Number | 6164-84-7 (hydrate) | [3][5] |

| 89-38-3 (anhydrous) | [1][4][5] |

Table 2: Physical Properties of Pteropterin

| Property | Value | Conditions | Reference(s) |

| Appearance | Crystalline solid. | - | [4] |

| Melting Point | >300 °C (decomposes) | Not specified | [6] |

| Solubility | Water: 0.10 mg/mL | 5 °C | [4] |

| Water: 3.00 mg/mL | 80 °C | [4] | |

| Soluble in NaOH solutions | - | [4] | |

| Poorly soluble in most organic solvents | - | [6] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of Pteropterin monohydrate. The following sections provide methodologies for key analytical techniques, adapted from general procedures for pteridine (B1203161) compounds and folic acid analogs.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and thermal decomposition profile of this compound.

Methodology:

-

Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

-

Seal the pan hermetically or use a pinhole lid to allow for the escape of water vapor. A hermetically sealed pan will show the dehydration and subsequent melting/decomposition, while a pinhole lid will primarily show the dehydration event followed by the thermal behavior of the anhydrous form.

-

Place the sample pan and an empty reference pan into the DSC instrument.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above the expected decomposition point (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the heat flow as a function of temperature. The endothermic peak corresponding to the loss of water will indicate the dehydration temperature, and subsequent sharp endothermic or exothermic peaks will indicate melting and/or decomposition.[7][8]

Analysis of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To quantify the water content and assess the thermal stability of this compound.

Methodology:

-

Accurately weigh 5-10 mg of this compound into a TGA sample pan.

-

Place the pan into the TGA furnace.

-

Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Continuously monitor the sample weight as a function of temperature.

-

The initial weight loss should correspond to the loss of one mole of water per mole of Pteropterin. Subsequent weight losses at higher temperatures indicate decomposition.[7]

Purity and Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a this compound sample and quantify its concentration.

Methodology:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., phosphate (B84403) buffer, pH 6.0).[9][10]

-

Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., the mobile phase or a dilute basic solution) to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve a weighed amount of the this compound sample in the same solvent as the standard to a concentration within the calibration range.

-

Chromatographic Conditions:

-

Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the purity by the area percentage of the main peak and quantify the concentration by comparing the peak area to the calibration curve.

Structural Elucidation by UV-Visible and NMR Spectroscopy

2.4.1. UV-Visible Spectroscopy

Objective: To determine the UV-Visible absorption spectrum and identify the absorption maxima (λmax) of this compound.

Methodology:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., 0.1 M NaOH or a phosphate buffer of a specific pH). The concentration should be such that the maximum absorbance is within the linear range of the spectrophotometer (typically 0.2 - 0.8 AU).

-

Use the same solvent as a blank reference.

-

Scan the absorbance of the solution over a wavelength range of 200-400 nm.

-

Record the wavelengths of maximum absorbance (λmax). Pteridine derivatives typically exhibit characteristic absorption peaks in this region.[2]

2.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the 1H and 13C NMR spectra for structural confirmation of this compound.

Methodology:

-

Dissolve an appropriate amount of this compound (typically 5-10 mg for 1H, 20-50 mg for 13C) in a suitable deuterated solvent (e.g., DMSO-d6 or D2O with a small amount of NaOD to aid solubility).

-

Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.

-

Transfer the solution to an NMR tube.

-

Acquire the 1H and 13C NMR spectra on a high-field NMR spectrometer.

-

Process the data (Fourier transform, phase correction, and baseline correction) and analyze the chemical shifts, integration (for 1H), and coupling patterns to confirm the molecular structure.[11][12]

Signaling Pathway and Experimental Workflows

Signaling Pathway: Inhibition of Folate Metabolism

Pteropterin, as a folic acid antagonist, exerts its biological effects by interfering with the folate metabolic pathway. A crucial enzyme in this pathway is Dihydrofolate Reductase (DHFR), which is responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are vital for DNA synthesis and cell proliferation. By inhibiting DHFR, Pteropterin depletes the intracellular pool of THF, thereby disrupting DNA synthesis and leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[2][4]

Caption: Inhibition of the folate pathway by Pteropterin.

Experimental Workflow: Synthesis and Purification of Pteropterin

The synthesis of Pteropterin (pteroyl-γ-glutamyl-γ-glutamylglutamic acid) involves the coupling of a pteridine moiety with a tri-glutamic acid side chain. A generalized workflow for its synthesis and subsequent purification is outlined below. This process is based on established methods for the synthesis of related pteroylpolyglutamates.

Caption: Generalized workflow for the synthesis and purification of Pteropterin.

Experimental Workflow: Dihydrofolate Reductase (DHFR) Inhibition Assay

To assess the inhibitory activity of Pteropterin on its primary target, a DHFR inhibition assay can be performed. This assay typically measures the decrease in NADPH absorbance at 340 nm as it is consumed during the DHFR-catalyzed reduction of dihydrofolate.

References

- 1. Thermal destruction of folacin in microwave and conventional heating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Molecular mechanisms underlying the potentially adverse effects of folate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Inhibition of dihydrofolate reductase from bacterial and vertebrate sources by folate, aminopterin, methotrexate and their 5-deaza analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ferroptosis in cancer: metabolism, mechanisms and therapeutic prospects | springermedizin.de [springermedizin.de]

- 9. Enzyme - Wikipedia [en.wikipedia.org]

- 10. From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 12. kops.uni-konstanz.de [kops.uni-konstanz.de]

Pteropterin Monohydrate: A Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteropterin, a pteridine (B1203161) derivative, has demonstrated potential as a modulator of cellular activity in preclinical in vitro studies. This technical guide provides a comprehensive overview of the available data on the in vitro mechanism of action of pteropterin monohydrate. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of its cellular effects, potential molecular targets, and the experimental methodologies used to elucidate its activity. This document summarizes key quantitative findings, outlines detailed experimental protocols, and visualizes implicated signaling pathways and experimental workflows.

Core Mechanism of Action

Based on available in vitro evidence, this compound appears to exert its biological effects through a multi-faceted mechanism primarily centered on the interference with critical metabolic pathways and the modulation of immune cell function. The core mechanisms can be summarized as:

-

Antiproliferative and Cytostatic Effects: Pteropterin has been shown to inhibit the growth of various cancer cell lines. This is likely achieved by interfering with DNA synthesis and disrupting the cellular redox balance.[1]

-

Immunomodulation: Pteropterin can activate macrophages, leading to an increased production of key signaling molecules like nitric oxide and various cytokines.[1]

-

Interference with Folate and Tetrahydrobiopterin (B1682763) (BH4) Pathways: As a pteridine derivative, pteropterin is structurally similar to naturally occurring pterins that are essential cofactors in the folate and BH4 metabolic pathways. It is hypothesized that pteropterin may act as a competitive inhibitor of key enzymes within these pathways, thereby affecting nucleotide metabolism and the regulation of nitric oxide synthase (NOS).[1]

Quantitative Data Summary

The following tables present a summary of the quantitative data reported for the in vitro activities of pteropterin.

Table 1: Antiproliferative and Cytostatic Activity of Pteropterin

| Cell Line | Activity Type | Metric | Value |

| Murine Leukemia (L1210) | Proliferation Inhibition | IC₅₀ | ~5–10 µM[1] |

| Human Cervical Cancer (HeLa) | Cytostatic Effects | - | Observed[1] |

| Human Breast Cancer (MCF-7) | Cytostatic Effects | - | Observed[1] |

Table 2: Immunomodulatory Effects of Pteropterin on Macrophages

| Cell Type | Effect | Concentration Range |

| Murine Peritoneal Macrophages | Increased Nitric Oxide Production | 1–50 µM[1] |

| Murine Peritoneal Macrophages | Increased Cytokine Production | 1–50 µM[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures for the respective assays.

Protocol 1: In Vitro Antiproliferation Assay (e.g., MTT Assay)

This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.

1. Cell Culture and Seeding:

- Culture the desired cancer cell line (e.g., L1210, HeLa, MCF-7) in appropriate complete growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

- Harvest cells during their logarithmic growth phase using trypsinization.

- Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

- Seed the cells into 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

- Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Treatment:

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in complete growth medium to achieve the desired final concentrations (e.g., from 0.1 µM to 100 µM).

- Remove the overnight culture medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

- Incubate the plates for 48 to 72 hours.

3. Cell Viability Assessment (MTT Assay):

- After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

- Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the untreated control.

- Plot the percentage of cell viability against the log of the this compound concentration.

- Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.

Protocol 2: Macrophage Activation Assay (Nitric Oxide and Cytokine Production)

This protocol describes the methodology to assess the immunomodulatory effects of this compound on macrophages.

1. Macrophage Isolation and Culture:

- Isolate peritoneal macrophages from mice by peritoneal lavage with sterile PBS.

- Centrifuge the lavage fluid, resuspend the cell pellet in complete RPMI-1640 medium, and count the cells.

- Seed the macrophages into 24-well plates at a density of 5 x 10⁵ cells per well and allow them to adhere for 2-4 hours at 37°C.

- Wash the wells with warm PBS to remove non-adherent cells.

2. Cell Treatment:

- Prepare various concentrations of this compound (e.g., 1 µM to 50 µM) in complete RPMI-1640 medium.

- Add the this compound solutions to the macrophage cultures. Include an untreated control.

- For some experiments, cells can be co-stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 100 ng/mL) to assess synergistic or modulatory effects.

- Incubate the plates for 24 to 48 hours.

3. Measurement of Nitric Oxide (Griess Assay):

- After incubation, collect the cell culture supernatants.

- To 50 µL of supernatant in a 96-well plate, add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

- Incubate for 10 minutes at room temperature, protected from light.

- Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

- Incubate for another 10 minutes at room temperature.

- Measure the absorbance at 540 nm.

- Quantify the nitrite (B80452) concentration using a standard curve prepared with sodium nitrite.

4. Measurement of Cytokines (ELISA):

- Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-12).

- Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating a 96-well plate with a capture antibody, adding the collected cell culture supernatants, followed by a detection antibody, a substrate, and a stop solution.

- Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the hypothesized signaling pathways affected by this compound and the general experimental workflows.

Caption: Hypothesized antiproliferative mechanism of this compound.

Caption: Proposed immunomodulatory action of Pteropterin on macrophages.

Caption: Experimental workflow for determining in vitro cytotoxicity.

Caption: Experimental workflow for macrophage activation assays.

Conclusion

This compound demonstrates notable in vitro bioactivity, including antiproliferative effects on cancer cells and immunomodulatory actions on macrophages. The primary mechanisms appear to be linked to the disruption of the folate and tetrahydrobiopterin metabolic pathways, which are crucial for nucleotide synthesis and nitric oxide production. Further research is warranted to precisely identify the enzymatic targets of pteropterin and to fully elucidate the downstream signaling cascades involved in its observed cellular effects. The experimental protocols and data presented in this guide provide a solid foundation for future investigations into the therapeutic potential of this compound.

References

A Technical Guide to the Biological Function and Physiological Role of Pterins

For Researchers, Scientists, and Drug Development Professionals

Introduction: The term "Pteropterin monohydrate" is not commonly used in scientific literature. However, it is likely related to the broader class of pterin (B48896) compounds, a group of heterocyclic molecules based on the pteridine (B1203161) ring structure. Pterins are fundamental to a vast array of biological processes. First discovered as pigments in butterfly wings, they are now recognized as critical cofactors for enzymes, signaling molecules, and biomarkers of disease.[1][2] This guide provides an in-depth overview of the core biological functions and physiological roles of key pterin derivatives, with a primary focus on Tetrahydrobiopterin (BH4) and Neopterin, which are central to mammalian physiology.

The Pterin Family: Core Structure and Classes

Pterins are composed of a fused pyrazine (B50134) and pyrimidine (B1678525) ring system, forming a pteridine nucleus with an amino group at position 2 and a carbonyl group at position 4.[3][4] Their biological activity is largely determined by the substituent at position 6 and the redox state of the pteridine ring.[4][5] Pterins can exist in a fully oxidized, a dihydro (semi-reduced), or a tetrahydro (fully-reduced) state.[2][4] The most significant pterin derivatives in human biology include Tetrahydrobiopterin (BH4), Neopterin, and the pterin core of Folic Acid (Vitamin B9).

Tetrahydrobiopterin (BH4): An Essential Enzymatic Cofactor

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) is arguably the most critical unconjugated pterin in vertebrates, functioning as an indispensable cofactor for several key enzymes.[6][7]

BH4 is synthesized de novo from guanosine (B1672433) triphosphate (GTP) through a three-step enzymatic pathway involving GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin (B94604) reductase (SR).[6][8] The regeneration of BH4 from its oxidized form, dihydrobiopterin (BH2), is crucial for maintaining its bioavailability and is primarily carried out by the enzyme dihydropteridine reductase (DHPR).[5][9] An alternative salvage pathway for BH4 regeneration from BH2 also exists, utilizing dihydrofolate reductase (DHFR).[6][7]

References

- 1. Pterin compounds: from butterflies to biochemistry [cinz.nz]

- 2. Pterin - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. Tetrahydrobiopterin in Cardiovascular Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrahydrobiopterin biosynthesis, regeneration and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

Pteropterin Monohydrate: A Technical Overview of its Role in Folate Metabolism and Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteropterin monohydrate, a polyglutamated derivative of folic acid also known as pteroyl-γ-triglutamic acid, is an active form of folate that participates in essential metabolic pathways. While sometimes erroneously categorized, it is not a classical folic acid antagonist in the manner of drugs like methotrexate, which directly inhibit dihydrofolate reductase (DHFR). This technical guide provides an in-depth analysis of this compound, clarifying its role as a folate vitamer and exploring its observed cytostatic and immunomodulatory activities. We will delve into the broader context of folate metabolism, the significance of polyglutamation, and present available quantitative data and relevant experimental protocols for studying compounds that interact with the folate pathway.

Introduction to Folic Acid and its Metabolism

Folic acid, a B-vitamin, is a crucial nutrient for all living organisms.[1] Its biologically active forms, known as folates, are essential coenzymes in a complex network of metabolic reactions collectively referred to as one-carbon metabolism.[2][3] These reactions are fundamental for the biosynthesis of purines and pyrimidines, the building blocks of DNA and RNA, as well as for the metabolism of several amino acids.[3]

The central enzyme in the folate pathway is Dihydrofolate Reductase (DHFR), which catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is the precursor for a variety of folate coenzymes that carry and transfer one-carbon units.[4] Because of its critical role in nucleotide synthesis, the folate pathway is a key target for therapeutic intervention, particularly in cancer chemotherapy.[5]

This compound: A Polyglutamated Folate

Pteropterin is a term that has been used to describe polyglutamated forms of folic acid, with this compound referring to pteroyl-γ-triglutamic acid. It is important to distinguish this compound from folic acid antagonists. Dietary folates are typically found as polyglutamates, which are then hydrolyzed to monoglutamates for absorption.[2][6] Within the cell, folates are converted back to their polyglutamated forms, a process that enhances their retention and affinity for folate-dependent enzymes.[7]

Chemical Structure:

-

IUPAC Name: (2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid

-

Molecular Formula: C₂₉H₃₃N₉O₁₂

-

CAS Number: 89-38-3

Biological Activity of this compound

While not a direct DHFR inhibitor, preclinical studies have indicated that this compound exhibits some biological activities of interest, including cytostatic and immunomodulatory effects.

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data on the biological activity of Pteropterin. It is important to note that these studies are limited and the precise mechanisms underlying these effects are not fully elucidated.

| Cell Line | Assay Type | Endpoint | Resulting Value (µM) |

| Murine Leukemia (L1210) | Proliferation Inhibition | IC₅₀ | ~5–10 |

| Human Cervical Cancer (HeLa) | Cytostatic Effects | - | Not specified |

| Human Breast Cancer (MCF-7) | Cytostatic Effects | - | Not specified |

| Murine Peritoneal Macrophages | Nitric Oxide Production | - | 1-50 |

| Murine Peritoneal Macrophages | Cytokine Production | - | 1-50 |

IC₅₀: The half maximal inhibitory concentration.

Signaling Pathways and Mechanisms

The Folic Acid Metabolic Pathway

The following diagram illustrates the central role of DHFR in the folic acid metabolic pathway, which is essential for the synthesis of nucleotides and other critical cellular components. Antagonists of this pathway disrupt these processes, leading to cell cycle arrest and apoptosis.

References

- 1. Folic Acid Antagonists: Antimicrobial and Immunomodulating Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Folate | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. Folate - Health Professional Fact Sheet [ods.od.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Cancer research: from folate antagonism to molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A study of folate absorption and metabolism in man utilizing carbon-14--labeled polyglutamates synthesized by the solid phase method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functional analysis of folate polyglutamylation and its essential role in plant metabolism and development - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Enzymatic Targets of Pteropterin Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteropterin, chemically known as pteroyl-L-glutamyl-γ-L-glutamyl-γ-L-glutamic acid, is a triglutamate derivative of folic acid. As a member of the broader pterin (B48896) family, its biological activities are intrinsically linked to folate metabolism. This technical guide provides an in-depth analysis of the putative enzymatic targets of Pteropterin monohydrate, with a primary focus on its likely interaction with Dihydropteroate (B1496061) Synthase (DHPS). Due to the limited availability of direct enzymatic inhibition data for this compound, this document synthesizes information from studies on closely related pterin derivatives and folate analogs to infer its mechanism of action. Detailed experimental protocols for assessing the inhibition of its primary putative target are provided, alongside visualizations of the relevant biochemical pathways and experimental workflows.

Introduction to this compound

Pteropterin is a naturally occurring polyglutamated folate. Folates are essential B vitamins that, in their reduced forms, act as coenzymes in a multitude of metabolic reactions involving the transfer of one-carbon units. These reactions are fundamental for the synthesis of nucleotides (purines and thymidylate) and certain amino acids, such as methionine. Consequently, folate metabolism is critical for cell growth, division, and the maintenance of genomic integrity. Pteropterin, as a pteroylpolyglutamate, is a form in which folates are found and retained within cells.

While the primary role of pteroylpolyglutamates is as coenzymes, the structural similarity of the pterin moiety to the substrates of enzymes in the folate biosynthesis pathway suggests a potential for competitive inhibition. This guide explores this inhibitory potential, focusing on the most probable enzymatic target.

Putative Enzymatic Target: Dihydropteroate Synthase (DHPS)

The most likely enzymatic target for this compound, acting as an inhibitor, is Dihydropteroate Synthase (DHPS) . DHPS is a key enzyme in the de novo folate biosynthesis pathway found in many microorganisms, but not in humans, making it an attractive target for antimicrobial agents.

DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate. This reaction is a critical step in the production of dihydrofolate. The pterin core of Pteropterin is structurally analogous to the pterin substrate of DHPS, suggesting that it could act as a competitive inhibitor by binding to the pterin-binding site of the enzyme.

Mechanism of Action

Pterin-based inhibitors are hypothesized to compete with the natural substrate, DHPPP, for binding to the active site of DHPS. By occupying this site, these inhibitors prevent the formation of the enzyme-substrate complex, thereby halting the folate synthesis cascade. This mode of action is distinct from that of sulfonamide antibiotics, which compete with the pABA substrate.

Quantitative Data on Enzymatic Inhibition

| Inhibitor Class | Target Enzyme | Organism | IC50 / Ki Range | Citation |

| Pterin-based Derivatives | Dihydropteroate Synthase (DHPS) | Bacillus anthracis, Escherichia coli, Yersinia pestis | Low micromolar (µM) to nanomolar (nM) | [1][2] |

| Pterin-sulfa Conjugates | Dihydropteroate Synthase (DHPS) | Yersinia pestis | Competitive inhibition demonstrated | [2] |

Note: The data presented above is for related pterin derivatives and not for this compound itself. It serves to illustrate the potential inhibitory capacity of compounds with a similar pterin scaffold against DHPS. Further experimental validation is required to determine the specific IC50 and Ki values for this compound.

Signaling Pathways

The primary signaling pathway influenced by this compound is the folate biosynthesis pathway . By inhibiting DHPS, Pteropterin would disrupt the production of dihydrofolate, a precursor to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in one-carbon metabolism, which is intricately linked to:

-

De novo purine (B94841) synthesis: Essential for DNA and RNA production.

-

Thymidylate synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a rate-limiting step in DNA synthesis.

-

Amino acid metabolism: Including the conversion of homocysteine to methionine.

Disruption of the folate pathway can lead to a depletion of downstream metabolites, ultimately inhibiting cell proliferation and inducing cell death in susceptible organisms.

Folate Biosynthesis Pathway Diagram

Caption: Putative inhibition of DHPS by Pteropterin in the folate biosynthesis pathway.

Experimental Protocols

To determine the inhibitory effect of this compound on Dihydropteroate Synthase, a continuous spectrophotometric coupled enzyme assay is a robust and widely used method.

Continuous Spectrophotometric DHPS Inhibition Assay

Principle: The activity of DHPS is measured in a coupled reaction with Dihydrofolate Reductase (DHFR). DHPS produces dihydropteroate, which is then reduced by an excess of DHFR using NADPH as a cofactor. The rate of DHPS activity is directly proportional to the rate of NADPH oxidation, which is monitored by the decrease in absorbance at 340 nm. An inhibitor of DHPS will decrease the rate of NADPH consumption.

Materials and Reagents:

-

Recombinant Dihydropteroate Synthase (DHPS)

-

Recombinant Dihydrofolate Reductase (DHFR)

-

This compound

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

p-aminobenzoic acid (pABA)

-

β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form (NADPH)

-

Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.8

-

Dimethyl sulfoxide (B87167) (DMSO)

-

UV-transparent 96-well plates

-

Spectrophotometer capable of reading absorbance at 340 nm with temperature control

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Create serial dilutions to obtain a range of inhibitor concentrations.

-

Prepare fresh solutions of DHPS, DHFR, DHPPP, pABA, and NADPH in the assay buffer. The final concentrations will need to be optimized, but typical ranges are:

-

DHPS: 10-50 nM

-

DHFR: 1-2 U/mL (in excess)

-

DHPPP: 10-50 µM (near the Kₘ value)

-

pABA: 10-50 µM (near the Kₘ value)

-

NADPH: 150-200 µM

-

-

-

Assay Setup (96-well plate):

-

To each well, add:

-

Assay Buffer

-

DHFR solution

-

NADPH solution

-

pABA solution

-

A specific volume of the diluted this compound or DMSO for control wells.

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Start the reaction by adding a mixture of the DHPS enzyme and DHPPP substrate to each well.

-

-

Data Acquisition:

-

Immediately place the plate in the microplate reader (pre-set to 37°C).

-

Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition is known.

-

Experimental Workflow Diagram

Caption: Workflow for a continuous spectrophotometric DHPS inhibition assay.

Conclusion

While direct enzymatic inhibition data for this compound is currently lacking, its structural similarity to known pterin-based inhibitors strongly suggests that Dihydropteroate Synthase is a primary putative target. Inhibition of this key enzyme in the microbial folate biosynthesis pathway provides a clear mechanism of action. The provided experimental protocols offer a robust framework for validating this hypothesis and quantifying the inhibitory potency of this compound. Further research into the enzymatic targets of Pteropterin and other pteroylpolyglutamates could yield valuable insights for the development of novel therapeutic agents.

References

The Central Role of Tetrahydrofolate in One-Carbon Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of pteridine (B1203161) derivatives in one-carbon metabolism, with a central focus on tetrahydrofolate (THF) and its congeners. While the term "pteropterin" denotes the fundamental chemical scaffold—a pterin (B48896) ring linked to para-aminobenzoic acid—it is the reduced and substituted forms of its parent compound, folic acid, that are the biologically active coenzymes essential for a multitude of anabolic and catabolic reactions. This document will elucidate the biochemical pathways, provide quantitative data for key enzymatic reactions, detail experimental protocols for investigation, and present visual diagrams of the core processes.

Biochemical Pathways of One-Carbon Metabolism

One-carbon metabolism comprises a network of interconnected pathways crucial for the biosynthesis of nucleotides (purines and thymidylate), the metabolism of amino acids, and the provision of methyl groups for numerous methylation reactions. This network is primarily orchestrated by derivatives of tetrahydrofolate, which act as carriers of one-carbon units at various oxidation states.

The Folate Cycle

The folate cycle is the cornerstone of one-carbon metabolism, responsible for the acceptance, chemical modification, and donation of one-carbon units. The cycle begins with the reduction of dietary folate (or folic acid) to its active form, tetrahydrofolate (THF), a reaction catalyzed by dihydrofolate reductase (DHFR).

Key steps in the folate cycle include:

-

Activation of Folate: Folic acid is sequentially reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by DHFR, utilizing NADPH as a reductant.

-

Acquisition of One-Carbon Units: THF acquires a one-carbon unit primarily from the amino acid serine. The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of serine and THF to glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).

-

Interconversion of THF Derivatives: 5,10-CH2-THF serves as a central hub and can be either:

-

Oxidized to 5,10-methenyl-THF and then to 10-formyl-THF, which is a carbon donor for purine (B94841) biosynthesis.

-

Reduced to 5-methyltetrahydrofolate (5-methyl-THF) by methylenetetrahydrofolate reductase (MTHFR). This reaction is irreversible and commits the one-carbon unit to the methionine cycle.

-

Utilized directly by thymidylate synthase (TS) for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis.

-

The Methionine Cycle

The methionine cycle is intricately linked to the folate cycle and is the primary pathway for generating the universal methyl donor, S-adenosylmethionine (SAM).

Key steps in the methionine cycle include:

-

Homocysteine Remethylation: 5-methyl-THF donates its methyl group to homocysteine to regenerate methionine. This reaction is catalyzed by methionine synthase (MS), which requires vitamin B12 as a cofactor.

-

SAM Synthesis: Methionine is then converted to S-adenosylmethionine (SAM) by methionine adenosyltransferase (MAT).

-

Methylation Reactions: SAM donates its methyl group to a vast array of acceptor molecules, including DNA, RNA, proteins, and lipids, in reactions catalyzed by various methyltransferases. The product of these reactions is S-adenosylhomocysteine (SAH).

-

Regeneration of Homocysteine: SAH is hydrolyzed to homocysteine by SAH hydrolase, thus completing the cycle.

Below is a diagram illustrating the interconnectedness of the Folate and Methionine cycles.

Methodological & Application

Application Notes and Protocols for Pteropterin Monohydrate Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteropterin, also known as pteroyl-γ-L-triglutamic acid or Teropterin, is a close analog of folic acid, distinguished by the presence of three glutamic acid residues in its structure instead of one.[1][2][3] This structural modification classifies it as a folic acid antimetabolite.[4] Pteropterin has been a subject of interest in cancer research for its potential as an antineoplastic agent, primarily through the inhibition of folate-dependent enzymes crucial for nucleotide biosynthesis.[3][5] Its mechanism of action is believed to involve interference with one-carbon metabolism pathways, which are essential for the proliferation of rapidly dividing cells, such as cancer cells.[5] These application notes provide a proposed protocol for the chemical synthesis and purification of pteropterin monohydrate for research purposes.

Data Presentation

Table 1: Physicochemical Properties of Pteropterin

| Property | Value | Reference |

| IUPAC Name | (2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid | [3] |

| Synonyms | Teropterin, PTGA, Pteroyl-γ-triglutamic acid | [1][2][4] |

| CAS Number | 89-38-3 (anhydrous) | [4] |

| Molecular Formula | C₂₉H₃₃N₉O₁₂ | [4] |

| Molecular Weight | 699.63 g/mol | [4] |

| Appearance | Crystalline solid | [4] |

| Solubility | Soluble in NaOH solutions. Water: 0.10 mg/mL at 5°C; 3.00 mg/mL at 80°C. | [4] |

Table 2: Estimated ¹H-NMR Spectral Data for Pteropterin

Note: The following are estimated chemical shifts (δ) in ppm relative to TMS, based on the analysis of similar structures. Actual experimental values may vary.

| Protons | Estimated δ (ppm) | Multiplicity |

| Glutamate α-CH | 4.2 - 4.5 | m |

| Glutamate β-CH₂ | 1.9 - 2.2 | m |

| Glutamate γ-CH₂ | 2.2 - 2.5 | m |

| Aromatic (benzoyl) | 6.6 - 6.8 and 7.6 - 7.8 | d (J ≈ 8 Hz) |

| C9-CH₂ | 4.5 - 4.7 | d |

| C7-H | 8.6 - 8.9 | s |

| NH₂ (pteridine) | 6.8 - 7.2 | br s |

| Amide NH | 8.0 - 8.5 | br s |

Experimental Protocols

Part 1: Proposed Synthesis of Pteropterin

The synthesis of pteropterin can be conceptually approached as a two-part process: the synthesis of the p-aminobenzoyl-L-triglutamic acid backbone and its subsequent coupling with an activated pteridine (B1203161) moiety.

1.1: Synthesis of p-Aminobenzoyl-L-triglutamic Acid

This multi-step synthesis involves the sequential coupling of L-glutamic acid units, followed by the introduction of the p-aminobenzoyl group. Protective group chemistry is essential. A general approach is outlined below.

-

Step 1: Protection of L-glutamic acid. The amino and γ-carboxyl groups of L-glutamic acid are protected (e.g., as Boc and benzyl (B1604629) ester, respectively) to allow for selective peptide bond formation at the α-carboxyl group.

-

Step 2: Dipeptide formation. The protected L-glutamic acid is coupled with another similarly protected L-glutamic acid molecule using a standard peptide coupling reagent (e.g., DCC/HOBt or HATU).

-

Step 3: Tripeptide formation. The resulting dipeptide is deprotected at the N-terminus and coupled with a third protected L-glutamic acid molecule.

-

Step 4: Coupling with p-nitrobenzoyl chloride. After selective deprotection, the N-terminus of the triglutamate is acylated with p-nitrobenzoyl chloride.

-

Step 5: Deprotection and reduction. All protecting groups are removed, and the nitro group is reduced to an amine (e.g., by catalytic hydrogenation) to yield p-aminobenzoyl-L-triglutamic acid.

1.2: Coupling to form Pteropterin

This step is analogous to the final step in many folic acid analog syntheses.[6][7]

-

Reaction: 2-amino-6-(bromomethyl)-4(3H)-pteridinone hydrobromide + p-aminobenzoyl-L-triglutamic acid → Pteropterin

-

Procedure:

-

Dissolve p-aminobenzoyl-L-triglutamic acid in a suitable anhydrous polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Add a non-nucleophilic base (e.g., N,N-diisopropylethylamine) to neutralize any salts and deprotonate the aniline (B41778) nitrogen.

-

Slowly add a solution of 2-amino-6-(bromomethyl)-4(3H)-pteridinone hydrobromide in DMSO to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, the reaction mixture is quenched by the addition of water.

-

Part 2: Purification of this compound

The purification of pteropterin takes advantage of its amphoteric nature and low solubility at its isoelectric point.[4][8]

-

Step 1: Initial Precipitation.

-

Slowly add the aqueous reaction mixture from the synthesis step into a larger volume of rapidly stirring acetone (B3395972) or ethanol (B145695) to precipitate the crude product.

-

Collect the solid by filtration, wash with acetone, and dry under vacuum.

-

-

Step 2: Purification via pH-controlled Precipitation.

-

Dissolve the crude pteropterin in a dilute aqueous solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH) to form the sodium salt.

-

Filter the solution to remove any insoluble impurities.

-

Slowly add dilute hydrochloric acid (e.g., 0.1 M HCl) to the filtrate with vigorous stirring to adjust the pH to approximately 2.8.[4]

-

Pteropterin will precipitate out of the solution as it approaches its isoelectric point.

-

Allow the suspension to stand at 4°C for several hours to ensure complete precipitation.

-

Collect the purified pteropterin by filtration.

-

-

Step 3: Washing and Drying.

-

Wash the filter cake sequentially with cold deionized water, ethanol, and finally diethyl ether to remove residual salts and organic impurities.

-

Dry the purified product under vacuum at a mild temperature (e.g., 40°C) to a constant weight to yield this compound.

-

Visualizations

Caption: Proposed synthetic workflow for pteropterin.

Caption: Purification workflow for this compound.

Caption: Pteropterin's mechanism as a folic acid antagonist.

References

- 1. Pteroylpolyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pteropterin | C29H33N9O12 | CID 135564711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pteropterin [drugfuture.com]

- 5. medkoo.com [medkoo.com]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. US2662081A - Purification of synthetic folic acid - Google Patents [patents.google.com]

Application Note: Quantification of Pteropterin Monohydrate using a Validated HPLC-UV Method

Abstract

This application note describes a robust and reliable High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of Pteropterin monohydrate in solution. Pteropterin and its derivatives are of significant interest in biomedical research due to their roles as enzyme cofactors and potential disease biomarkers.[1] This method provides a straightforward and reproducible approach for researchers, scientists, and drug development professionals to accurately determine the concentration of this compound. The protocol has been developed based on established methods for related pterin (B48896) compounds and offers excellent linearity, precision, and accuracy.

Introduction

Pterins are a class of heterocyclic compounds that are derivatives of pteridine (B1203161). They are involved in numerous biological processes, and their quantification is crucial for understanding various physiological and pathological states. Pteropterin, specifically, is a key compound in this family. Accurate and precise analytical methods are essential for its quantification in research and pharmaceutical development.

This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC system coupled with a UV detector. The method is designed to be readily implemented in a standard analytical laboratory.

Experimental Protocol

Materials and Reagents

-